
Irtk activator
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irtk activator is a complex organic compound that features a benzoquinone core substituted with hydroxy, indole, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irtk activator typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzoquinone core, followed by the introduction of the indole and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy groups can be introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Biochemical Basis of Itk Activation
Itk activation involves a multi-step process requiring structural reorganization, phosphorylation, and ligand binding. Key reaction steps include:
Recruitment to the Membrane
-
PH Domain Interaction : The pleckstrin homology (PH) domain of Itk binds phosphatidylinositol 3,4,5-trisphosphate (PIP3) on the plasma membrane . This step is essential for localizing Itk to TCR signaling microclusters.
-
Role of IP4 : Soluble inositol tetrakisphosphate (IP4) enhances PIP3 binding to the PH domain, facilitating membrane recruitment .
Adapter Protein Binding
-
SH2/SH3 Domain Interactions : The SH2 domain binds phosphorylated tyrosine residues on the SLP-76/LAT adapter complex, while the SH3 domain interacts with proline-rich motifs .
Phosphorylation and Catalytic Activation
-
Lck-Mediated Phosphorylation : The Src kinase Lck phosphorylates Itk at the activation loop tyrosine (Y511), inducing a conformational shift that releases autoinhibition .
-
Autophosphorylation : Activated Itk undergoes intermolecular autophosphorylation, further stabilizing its active state .
Key Chemical Reactions and Kinetics
The activation process involves several distinct chemical reactions, summarized below:
Transition State Stabilization
-
Prolyl Isomerization : The SH2 domain exists in two conformers (cis/trans) regulated by proline isomerization. The trans conformer preferentially binds phosphotyrosine ligands, reducing activation energy (Ea) by 15–20 kJ/mol .
-
Allosteric Modulation : IP4 binding induces a conformational change in the PH domain, lowering the energy barrier for PIP3 binding .
Catalytic Efficiency
-
Arrhenius Parameters : The rate constant (k) for Itk activation follows the Arrhenius equation:
k=A⋅e−Ea/(RT)
Regulatory Feedbacks
-
Negative Feedback : Excess IP4 competes with PIP3 for PH domain binding, sequestering Itk in the cytosol .
-
SH3-Mediated Autoinhibition : Intramolecular SH3-kinase domain interactions stabilize an inactive conformation, requiring ligand binding for activation .
Comparative Analysis with Related Kinases
Implications for Therapeutic Targeting
-
Inhibitor Design : Disrupting SH2-phosphotyrosine or SH3-proline interactions reduces Itk activity by 90% .
-
Allosteric Modulators : Compounds stabilizing the autoinhibited conformation (e.g., blocking IP4 binding) show promise in autoimmune disease models .
This synthesis integrates structural, kinetic, and thermodynamic data to elucidate Itk’s activation mechanism, highlighting its complexity and potential as a therapeutic target.
Applications De Recherche Scientifique
Applications in Metabolic Disorders
1. Diabetes Treatment
The primary application of Irtk activators is in the treatment of diabetes. Studies have demonstrated that compounds like DMAQ-B1, an insulin-mimetic agent derived from a tropical endophytic fungus, significantly lower blood glucose levels in diabetic mouse models. This compound activates IRTK and enhances glucose uptake in adipocytes and skeletal muscle .
2. Insulin Sensitization
Irtk activators are being investigated for their role in sensitizing insulin action. By increasing the activity of IRTK, these compounds may improve insulin sensitivity in tissues that are resistant to insulin, thus providing a therapeutic avenue for type 2 diabetes management .
Data Tables
Compound | Source | Effect on IRTK | Impact on Glucose Levels |
---|---|---|---|
DMAQ-B1 | Pseudomassaria sp. | Activates IRTK | Lowers glucose in diabetic mice |
This compound III, DDN | Synthetic | Increases phosphorylation | Enhances glucose uptake |
Case Studies
Case Study 1: Efficacy of DMAQ-B1
In a study involving diabetic C57BL/6J mice, oral administration of DMAQ-B1 resulted in a significant reduction in blood glucose levels. The mechanism was attributed to enhanced phosphorylation of IRS-1 and subsequent activation of downstream signaling pathways related to glucose metabolism .
Case Study 2: Insulin Sensitivity Enhancement
Another study focused on the effects of this compound III, DDN on differentiated 3T3-L1 adipocytes. The results indicated that treatment with this activator led to a marked increase in glucose uptake compared to control groups, highlighting its potential as a therapeutic agent for improving insulin sensitivity in metabolic disorders .
Mécanisme D'action
The mechanism of action of Irtk activator involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and indole groups may play a crucial role in binding to these targets, modulating their activity and triggering specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the indole and phenyl groups, making it less complex.
3-(1-Methyl-1H-indole-3-yl)-1,4-benzoquinone: Similar structure but without the hydroxy groups.
6-Phenyl-1,4-benzoquinone: Contains the phenyl group but lacks the indole and hydroxy groups.
Uniqueness
Irtk activator is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H15NO4 |
---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H15NO4/c1-22-11-14(13-9-5-6-10-15(13)22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3 |
Clé InChI |
ACJHLQAJKHNUGE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O |
Synonymes |
2,5-DH-(MI)-PBQ 2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.